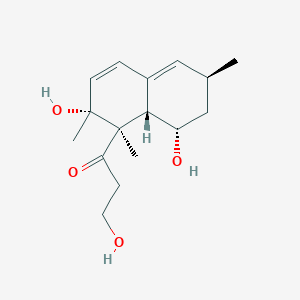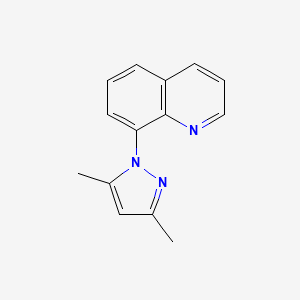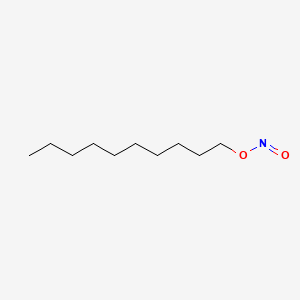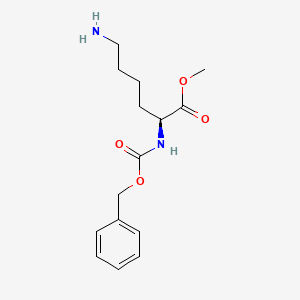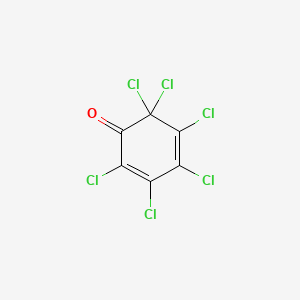
奥昔拉丁柠檬酸盐
描述
Oxeladin citrate, also known as Oxeladin-dihydrochloride, is an orally active compound that is used in the treatment of certain medical conditions. It is a synthetic derivative of the naturally occurring amino acid oxeladin and is structurally related to the amino acid proline. Oxeladin citrate has been studied in both in vivo and in vitro experiments and has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
科学研究应用
镇咳药
奥昔拉丁柠檬酸盐是一种高效的药物,用于治疗各种病因引起的各种类型的咳嗽 {svg_1}. 它与鸦片或其衍生物无关,因此奥昔拉丁柠檬酸盐治疗不含依赖或成瘾的风险 {svg_2}.
刺激性咳嗽的治疗
奥昔拉丁柠檬酸盐用于治疗刺激性咳嗽 {svg_3}. 它有助于清除呼吸道,因为它增加分泌物的量并稀释支气管分泌物 {svg_4}.
过敏性咳嗽的治疗
奥昔拉丁柠檬酸盐也用于治疗过敏性咳嗽 {svg_5}. 它作用于咳嗽的延髓中枢,缓解过敏性咳嗽的症状 {svg_6}.
精神性咳嗽的治疗
精神性咳嗽,一种没有物理原因的咳嗽,也可以用奥昔拉丁柠檬酸盐治疗 {svg_7}. 它通过作用于中枢神经系统来缓解症状 {svg_8}.
心脏病患者咳嗽的治疗
奥昔拉丁柠檬酸盐对心脏病患者安全 {svg_9}. 它对心血管系统没有作用,使其成为此类患者的安全选择 {svg_10}.
感染性咳嗽的治疗
感染性咳嗽,例如气管炎、支气管炎和肺炎引起的咳嗽,可以用奥昔拉丁柠檬酸盐治疗 {svg_11}. 它有助于清除呼吸道并缓解咳嗽 {svg_12}.
支气管镜检查前后的治疗
奥昔拉丁柠檬酸盐用于支气管镜检查前后的治疗 {svg_13}. 它有助于抑制咳嗽反射,这在这些过程中可能是有益的 {svg_14}.
分析应用
奥昔拉丁柠檬酸盐用于分析化学,特别是用于开发同时测定多种物质的方法 {svg_15}. 例如,它已用于开发一种用于测定含有愈创甘油醚、奥昔拉丁柠檬酸盐、苯海拉明和苯甲酸钠的四元混合物的 UPLC 方法 {svg_16}.
安全和危害
作用机制
Target of Action
Oxeladin citrate is an orally active cough suppressant . It is a selective sigma 1 receptor agonist . Sigma 1 receptors are intracellular chaperone proteins that have been explored as a subacute treatment to enhance post-stroke recovery .
Mode of Action
It is known to act on the bulbar center of cough . It is a highly potent and effective drug used to treat all types of cough of various etiologies .
Biochemical Pathways
It has been found to stimulate the release of brain-derived neurotrophic factor (bdnf) from neurons in vitro . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.
Pharmacokinetics
It has been observed that oxeladin citrate can cross the blood-brain barrier within 30 minutes of oral administration .
Result of Action
Oxeladin citrate helps to clear the respiratory tract by increasing the quantity of secretion and thinning bronchial secretion . This results in a reduction of cough symptoms. In addition, it has been found to stimulate the release of BDNF, which could potentially have neuroprotective effects .
生化分析
Biochemical Properties
Oxeladin citrate plays a significant role in biochemical reactions related to its antitussive properties. It interacts with several biomolecules, including enzymes and proteins, to exert its effects. The primary interaction is with the cough center in the brain, where oxeladin citrate inhibits the cough reflex. This inhibition is achieved without affecting the respiratory center, thus avoiding respiratory depression .
Cellular Effects
Oxeladin citrate influences various cellular processes, particularly in the respiratory tract. It increases the quantity of bronchial secretion and thins the mucus, facilitating easier clearance of the respiratory tract. This action helps in reducing the irritation that triggers coughing. Additionally, oxeladin citrate does not interfere with cellular metabolism or gene expression, making it a safe option for long-term use .
Molecular Mechanism
The molecular mechanism of oxeladin citrate involves its binding to specific receptors in the cough center of the brain. This binding inhibits the transmission of signals that trigger the cough reflex. Unlike opioid-based antitussives, oxeladin citrate does not bind to opioid receptors, thus avoiding the common side effects associated with opioids, such as sedation and constipation .
Temporal Effects in Laboratory Settings
In laboratory settings, oxeladin citrate has shown stability over time, maintaining its efficacy in inhibiting the cough reflex. Studies have indicated that the compound does not degrade rapidly, ensuring consistent therapeutic effects during the treatment period. Long-term studies have also demonstrated that oxeladin citrate does not cause significant changes in cellular function, even with prolonged use .
Dosage Effects in Animal Models
Animal studies have shown that the effects of oxeladin citrate vary with dosage. At therapeutic doses, the compound effectively suppresses the cough reflex without causing adverse effects. At higher doses, some animals have exhibited mild digestive disturbances and sedation. These effects are generally reversible upon reducing the dosage .
Metabolic Pathways
Oxeladin citrate is metabolized primarily in the liver, where it undergoes biotransformation to inactive metabolites. These metabolites are then excreted via the kidneys. The metabolic pathways involve several liver enzymes, including cytochrome P450 enzymes, which facilitate the breakdown of oxeladin citrate into its metabolites .
Transport and Distribution
Within the body, oxeladin citrate is transported through the bloodstream to its target sites in the brain and respiratory tract. It binds to plasma proteins, which aid in its distribution. The compound’s distribution is relatively uniform, ensuring that it reaches the cough center in the brain effectively .
Subcellular Localization
Oxeladin citrate does not exhibit specific subcellular localization, as its primary site of action is the cough center in the brain. It is distributed throughout the respiratory tract, where it exerts its mucolytic effects. The compound does not undergo significant post-translational modifications or targeting to specific organelles .
属性
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO3.C6H8O7/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)24-17-16-23-15-14-21(7-3)8-4;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-13H,5-8,14-17H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKJFNUGVOFNGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046608 | |
| Record name | Oxeladin citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52432-72-1, 16485-39-5 | |
| Record name | Oxeladin citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52432-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | oxeladin citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxeladin citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxeladin dihydrogen citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-DIETHYLAMINOETHOXY)-ETHYL 2-ETHYL-2-PHENYLBUTYRATE CITRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXELADIN CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AEV5C340C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




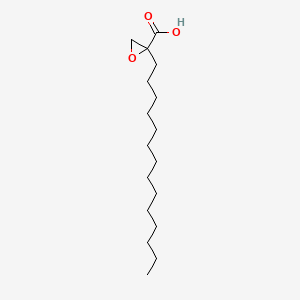
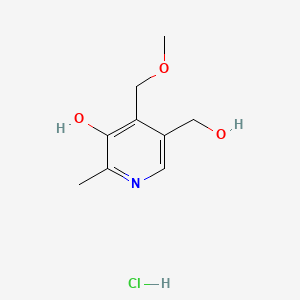

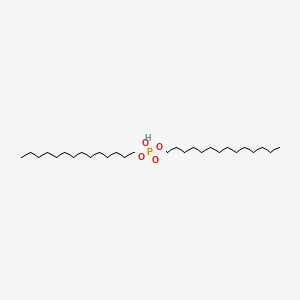

![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]sulfanyl-tetrahydropyran-3,4,5-triol](/img/structure/B1202323.png)
